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Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Cat. No.: B143802
CAS No.: 136810-64-5
M. Wt: 212.23 g/mol
InChI Key: NKQWCGUPZOXEBM-UHFFFAOYSA-N
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Description

Contextualization of the 1H-Benzimidazol-2-yl Sulfamide (B24259) Scaffold within Contemporary Medicinal Chemistry Research

The 1H-benzimidazol-2-yl sulfamide scaffold is a prime example of a molecular hybridization strategy, a common approach in modern drug discovery. This strategy involves combining two or more pharmacophores—subunits with known biological activity—into a single molecule. The goal is to create new chemical entities with potentially enhanced potency, a broader spectrum of activity, or a novel mechanism of action.

Benzimidazole (B57391) and its derivatives are recognized for a vast array of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. nih.gov Similarly, the sulfonamide group is a key component in numerous clinically successful drugs, most notably the "sulfa drugs" used for their antibacterial properties. nih.gov The combination of these two scaffolds has led to the synthesis of compounds with significant biological potential. researchgate.net Researchers have found that incorporating a sulfonamide group can enhance the pharmacological profiles of benzimidazole derivatives, often leading to improved antibacterial and antifungal activities compared to the individual components. The sulfonamide moiety can also increase the lipophilicity of the molecule, which can influence its pharmacokinetic properties. nih.gov Consequently, benzimidazole-sulfonyl hybrids are actively investigated for their potential as antibacterial, antifungal, antiviral, antiproliferative, and anti-inflammatory agents. nih.gov

Historical Evolution of Benzimidazole and Sulfonamide Moieties as Privileged Structures in Bioactive Molecules

The recognition of benzimidazole and sulfonamide as "privileged structures"—molecular frameworks that can bind to multiple biological targets with high affinity—is rooted in a rich history of chemical and medical research.

Benzimidazole: The journey of benzimidazole in medicinal chemistry began with research into vitamin B12, where its 5,6-dimethyl derivative was identified as a key structural component. wikipedia.org The first systematic investigation into the biological activity of the benzimidazole nucleus was reported in 1944. This discovery spurred significant interest in the scaffold, establishing it as a foundational element in drug development. Over the decades, modifications to the benzimidazole core have yielded a wide variety of therapeutic agents. These include anthelmintics like albendazole (B1665689) and mebendazole, proton pump inhibitors such as omeprazole (B731) and lansoprazole, and antihistamines like astemizole. wikipedia.org In 1957, the pharmaceutical company Ciba AG reported the discovery of the analgesic properties of certain benzimidazole derivatives, further cementing the scaffold's importance. wikipedia.org

Sulfonamide: The history of sulfonamides marks a pivotal moment in the history of medicine. They were the first class of drugs to be used effectively for the systemic treatment of bacterial infections, heralding the age of antibiotics. wikipedia.orgresearchgate.net The journey began in the early 1930s at the laboratories of Bayer AG, where Gerhard Domagk discovered the antibacterial effects of a dye named Prontosil. wikipedia.orgopenaccesspub.org In 1936, it was discovered that Prontosil was a prodrug, meaning it was converted within the body to its active form, sulfanilamide. openaccesspub.org This breakthrough led to the rapid development of a wide range of "sulfa drugs" and had a dramatic impact on public health, significantly reducing mortality rates from infections like pneumonia and scarlet fever in the late 1930s and early 1940s. wikipedia.org The sulfonamide functional group has since been incorporated into various other classes of drugs, including diuretics, anticonvulsants, and hypoglycemic agents. openaccesspub.org

Academic Rationale and Significance of Investigating 1H-Benzimidazol-2-yl Sulfamide Derivatives

The academic rationale for investigating 1H-benzimidazol-2-yl sulfamide derivatives is multifaceted and compelling. It is primarily driven by the established therapeutic value of the individual benzimidazole and sulfonamide scaffolds. The core hypothesis is that by combining these two privileged structures, it is possible to develop hybrid compounds with synergistic or additive biological effects.

The significance of this research lies in the potential to address unmet medical needs, particularly in the face of growing antimicrobial resistance. The broad spectrum of activities associated with benzimidazole-sulfonyl hybrids makes them attractive candidates for new drug development. nih.govresearchgate.net For instance, these compounds have shown promise as:

Antimicrobial Agents: Exhibiting activity against various Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Agents: Demonstrating efficacy against fungal pathogens. nih.gov

Anticancer Agents: Showing antiproliferative activity against various cancer cell lines. nih.gov

Enzyme Inhibitors: Acting as inhibitors for enzymes like carbonic anhydrase. nih.gov

The physicochemical properties of the benzimidazole ring, such as its ability to engage in hydrogen bonding and π-π stacking interactions, allow it to bind effectively with biological macromolecules. nih.gov The sulfonamide group often acts as a bioisostere of a carboxylic acid, which can improve metabolic stability and binding interactions. This combination of favorable structural features and a wide range of biological activities provides a strong foundation for the continued exploration and development of novel 1H-benzimidazol-2-yl sulfamide derivatives as potential therapeutic agents. nih.gov

Data Tables

Table 1: Examples of Biological Activities of Benzimidazole-Sulfonamide Hybrid Scaffolds

Compound/Derivative ClassReported Biological ActivityReference
N-toluene-sulfonyl bromobenzimidazole derivativesAntibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov
Sulfonamide-coumarin-benzimidazole hybridsAnticancer activity against HeLa human cervix cancer cell line. nih.gov
Pyrimidine-benzimidazole-benzenesulfonamide hybridsAntibacterial and antifungal activities. nih.gov
General Benzimidazole-sulfonyl hybridsAntiproliferative, anti-inflammatory, carbonic anhydrase inhibition, α-amylase inhibition. nih.gov

Table 2: Clinically Relevant Drugs Containing Benzimidazole or Sulfonamide Moieties

MoietyDrug NameTherapeutic Class
Benzimidazole AlbendazoleAnthelmintic
MebendazoleAnthelmintic
OmeprazoleProton Pump Inhibitor
LansoprazoleProton Pump Inhibitor
TelmisartanAngiotensin II Receptor Blocker
AstemizoleAntihistamine
Sulfonamide Sulfamethoxazole (B1682508)Antibacterial
SulfadiazineAntibacterial
HydrochlorothiazideDiuretic
Glibenclamide (Glyburide)Antidiabetic (Sulfonylurea)
CelecoxibAnti-inflammatory (COX-2 Inhibitor)
SultiameAnticonvulsant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O2S B143802 Sulfamide, 1H-benzimidazol-2-yl-(9CI) CAS No. 136810-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136810-64-5

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

2-(sulfamoylamino)-1H-benzimidazole

InChI

InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11)

InChI Key

NKQWCGUPZOXEBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N

Synonyms

Sulfamide, 1H-benzimidazol-2-yl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 1h Benzimidazol 2 Yl Sulfamide and Its Advanced Derivatives

Methodologies for the Construction of the 1H-Benzimidazole Nucleus

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. researchgate.net The formation of this heterocyclic system is the foundational step in accessing the target sulfamide (B24259) compounds.

Historically, the synthesis of benzimidazoles has been dominated by condensation reactions involving o-phenylenediamines as the key starting material. nih.gov These methods, while effective, often require harsh reaction conditions.

Phillips-Ladenburg Reaction: This is one of the most common classical methods for assembling benzimidazoles. researchgate.net It involves the condensation of o-phenylenediamine (B120857) derivatives with carboxylic acids or their derivatives (such as esters, acid anhydrides, or acid chlorides). nih.govresearchgate.netresearchgate.net The reaction is typically carried out under strong acidic conditions and often requires high temperatures to drive the cyclization and dehydration steps. nih.govresearchgate.net

Weidenhagen Reaction: An alternative classical route involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step. researchgate.netnih.gov While the initial condensation to form a Schiff base is often straightforward, the subsequent cyclization usually requires a stoichiometric oxidant and can lead to variable yields depending on the substrate. researchgate.net The use of ketones instead of aldehydes is also possible. nih.gov

These classical pathways, though foundational, are often limited by low yields and the need for high temperatures or strong acids, which may not be compatible with sensitive functional groups. researchgate.net

To overcome the limitations of classical methods, significant research has focused on developing more efficient, milder, and environmentally benign synthetic routes. These modern innovations often employ catalytic systems to improve reaction rates and yields. researchgate.net

Key advancements include:

Catalytic Condensations: A wide array of catalysts have been developed to facilitate the condensation of o-phenylenediamines with aldehydes or other carbonyl compounds under milder conditions. These include Brönsted acidic ionic liquids, which can be reused, and various nanoparticle catalysts like zinc oxide (ZnO-NPs), which offer high efficiency and shorter reaction times. researchgate.netresearchgate.netnih.gov Metal catalysts such as CuI and nanomaterials like Fe₃O₄@SiO₂/collagen have also proven effective. nih.gov

Green Chemistry Approaches: There is a growing emphasis on sustainable synthesis. The use of green solvents like polyethylene (B3416737) glycol (PEG 400) provides an environmentally friendly medium for the reaction. researchgate.net Solvent-free "grinding" methods, sometimes catalyzed by agents like p-toluenesulfonic acid, offer benefits such as high efficiency, simple product isolation, and mild conditions. nih.gov

One-Pot Procedures: Multi-step sequences performed in a single reaction vessel, or "one-pot" reactions, enhance efficiency by avoiding the isolation of intermediates. One such method involves the reductive cyclization of o-nitroanilines with aldehydes using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or iron powder to achieve the synthesis in a single step. researchgate.netorganic-chemistry.org Another innovative one-pot method involves the acylation-cyclization of N-arylamidoximes, which provides access to a diverse range of benzimidazoles in excellent yields. nih.govacs.org

Oxidative Cyclization: Modern oxidative methods provide alternative pathways. For instance, an efficient approach has been developed for the parallel synthesis of benzimidazoles starting from anilines via an amidine formation/oxidative cyclization sequence. nih.gov

MethodCatalyst / ReagentKey FeaturesTypical YieldReference(s)
Catalytic Condensation ZnO NanoparticlesEnvironmentally benign, high yield, short reaction time.>90% researchgate.netnih.gov
Catalytic Condensation Brönsted Acidic Ionic LiquidMetal-free, reusable catalyst, good to excellent yields.Up to 98% researchgate.net
Green Synthesis PEG 400 (Solvent)Mild conditions, easy workup, good to excellent yields.N/A researchgate.net
One-Pot Reductive Cyclization Na₂S₂O₄ or Fe/NH₄ClStarts from readily available o-nitroanilines.High researchgate.netorganic-chemistry.org
One-Pot Acylation-Cyclization DBU (Base)Starts from N-arylamidoximes, excellent yields.Up to 96% nih.govacs.org
Solvent-Free Grinding p-Toluenesulfonic AcidHigh efficiency, simple isolation, mild conditions.High nih.gov

Introduction and Functionalization of the Sulfamide Moiety

Once the benzimidazole nucleus is formed, the next critical phase is the introduction of the sulfamide group, typically at the 2-position. This can be achieved through direct reaction or via multi-step sequences involving a precursor functional group.

The most direct route to a sulfonamide derivative involves the reaction of an amino-functionalized benzimidazole with a suitable sulfonylating agent. For the synthesis of 1H-benzimidazol-2-yl sulfamide, the key precursor is 2-aminobenzimidazole (B67599). researchgate.net

The synthesis of 2-aminobenzimidazole itself can be achieved through methods like the cyclodesulfurization of a thiourea (B124793) precursor. symbiosisonlinepublishing.com Once obtained, the exocyclic amino group at the C-2 position can act as a nucleophile. Direct sulfamidation would theoretically involve reacting 2-aminobenzimidazole with sulfamoyl chloride (H₂NSO₂Cl) or a related reagent in the presence of a base to neutralize the HCl byproduct.

While direct sulfamidation of 2-aminobenzimidazole is a plausible route, much of the existing literature focuses on the synthesis of N-substituted sulfonamides by reacting an amine with an arylsulfonyl chloride (Ar-SO₂Cl). nih.govdergipark.org.tr For instance, benzimidazole derivatives bearing an amino group have been successfully reacted with benzene (B151609) sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) to yield the corresponding sulfonamide hybrids. nih.govdergipark.org.tr This general reaction highlights the viability of using the amino group of 2-aminobenzimidazole as a handle for introducing the sulfonyl-containing moiety.

In many cases, a multi-step approach is employed to construct complex benzimidazole-sulfonamide hybrids. nih.gov These strategies offer greater flexibility and control over the final structure.

Common multi-step strategies include:

Functionalization of a Pre-formed Benzimidazole: A common tactic involves starting with a benzimidazole that has a reactive handle at the 2-position, such as a thiol group (2-mercaptobenzimidazole). nih.gov The thiol can be manipulated through various reactions. For example, it can be oxidized to a sulfonic acid, which can then be converted to a sulfonyl chloride and subsequently reacted with an amine to form the sulfonamide. nih.gov Alternatively, the 2-mercaptobenzimidazole (B194830) can be alkylated with a suitable electrophile, and the sulfonamide group can be introduced onto another part of the molecule in a subsequent step. researchgate.netnih.gov

Building the Benzimidazole Ring onto a Sulfonamide Precursor: An alternative strategy involves beginning with a molecule that already contains the sulfonamide group and then constructing the benzimidazole ring. For example, a sulfonamide-containing aniline (B41778) derivative could undergo cyclization with a suitable one-carbon source to form the desired benzimidazole-sulfonamide target. nih.gov

Sequential Coupling Reactions: Complex hybrids can be assembled piece by piece. For instance, a 2-mercaptobenzimidazole can be reacted with an acyl bromide. researchgate.net In a separate sequence, a sulfonyl chloride is reacted with hydrazine (B178648) to form a tosyl hydrazine. researchgate.net Finally, these two intermediates are coupled to form the final benzimidazole-sulfonamide hybrid. researchgate.netnih.gov

StrategyStarting Material(s)Key Intermediate(s)Final StepReference(s)
Oxidation of Thiol 1H-Benzimidazole-2-thiol1H-Benzimidazol-2-yl-sulfonic acidConversion of sulfonic acid to sulfonyl derivative. nih.gov
Sequential Coupling 2-Mercaptobenzimidazole, Acyl bromide, Sulfonyl chloride, HydrazineBromo-acetylated benzimidazole, Tosyl hydrazineCondensation of the two intermediates. researchgate.netnih.gov
Substitution on Amine 2-Aminobenzothiazole, p-Acetamidobenzenesulfonyl chlorideN-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamideHydrolysis of the acetamide (B32628) group. dergipark.org.tr

Regioselective Derivatization Approaches for Structural Modification

Structural modification of the 1H-benzimidazol-2-yl sulfamide scaffold is crucial for tuning its properties. Regioselectivity—the ability to functionalize a specific position on the molecule—is a key challenge. The primary sites for derivatization are the nitrogen atoms of the imidazole (B134444) ring (N-1 and N-3), the exocyclic nitrogen of the sulfamide, and the carbon atoms of the benzene ring.

The nucleophilicity and acidity of the different nitrogen atoms govern their reactivity. The N-1 proton is acidic and can be removed by a base, allowing for subsequent alkylation or acylation at this position. The exocyclic amino group of 2-aminobenzimidazole and the imidazole ring nitrogens can also act as nucleophiles. nih.gov Studies on the methylation of 2-aminobenzimidazole show that reactions can occur on both the ring and exocyclic nitrogens, and controlling the stoichiometry of reagents is critical to achieving selectivity. nih.govresearchgate.net For example, using one molar equivalent of a base and methyl iodide can lead to a mixture of products, whereas using two equivalents of methyl iodide can drive the reaction towards the dimethylated product. nih.gov

Furthermore, reaction conditions can dictate the regiochemical outcome. In studies involving 2-mercaptobenzimidazole, switching from conventional solvent-based or solvent-free conditions to visible-light irradiation promoted a completely different reaction pathway, leading to a cyclized benzimidazo[2,1-b]thiazole product instead of an S-alkylated one. nih.gov This highlights how energy sources and reaction media can be powerful tools for controlling regioselectivity in the synthesis of advanced benzimidazole derivatives. nih.gov

N-Alkylation and N-Acylation of the Benzimidazole Ring

The nitrogen atoms of the benzimidazole ring are key sites for structural modification. N-alkylation and N-acylation reactions introduce various substituents that can significantly alter the molecule's properties.

N-Alkylation: The introduction of alkyl groups onto the benzimidazole nitrogen is a common strategy to enhance lipophilicity and modulate biological activity. acs.org These reactions are typically achieved by treating the parent 1H-benzimidazole derivative with an alkyl halide in the presence of a base. researchgate.net For instance, the reaction of 2-(benzylthiomethyl)-1H-benzimidazole with benzyl (B1604629) chloride or bromide in the presence of potassium carbonate yields N-alkylated products. researchgate.net An alternative, electrochemically induced method has been developed for the selective N-alkylation of chiral 2-(methylsulfinyl) 1H-benzimidazole using organohalides, offering a pathway to enantioenriched derivatives. figshare.com The progress of these reactions can be monitored by the disappearance of the N-H proton signal in ¹H NMR spectra. acs.org

N-Acylation: Acyl groups can be introduced onto the benzimidazole nitrogen to form N-acyl derivatives. This is often accomplished using acylating agents like acyl chlorides or anhydrides. Another effective method involves the use of N-acylbenzotriazoles as neutral coupling reagents for the N-acylation of sulfonamides. semanticscholar.org Furthermore, N-acylhydrazone scaffolds can be synthesized from benzimidazole precursors. This multi-step process may involve N-alkylation with an ester-containing group, followed by reaction with hydrazine hydrate (B1144303) to form an acetohydrazide, and subsequent condensation with various aldehydes. nih.govacs.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Benzimidazole Scaffolds
Reaction TypeStarting MaterialReagentsProduct TypeReference
N-Alkylation2-(Benzylthiomethyl)-1H-benzimidazoleBenzyl chloride/bromide, K₂CO₃N-Alkyl 2-benzylthiomethyl-1H-benzimidazole researchgate.net
N-Alkylation (Electrochemical)2-(Methylsulfinyl) 1H-benzimidazoleOrganohalidesN-Alkylated 2-(methylsulfinyl)benzimidazole figshare.com
N-AcylationSulfonamideN-AcylbenzotriazolesN-Acylsulfonamide semanticscholar.org
N-Acylhydrazone Synthesis2-(Propylthio)benzimidazole1. Chloroethylacetate, 2. Hydrazine hydrate, 3. AldehydesBenzimidazole-derived N-acylhydrazones nih.govacs.org

Substituent Effects on the Benzene and Imidazole Moieties of Benzimidazole

The electronic and steric properties of substituents on both the benzene and imidazole portions of the benzimidazole ring can influence the course and outcome of synthetic reactions. While much research has focused on the impact of these substituents on biological activity, their effects on synthesis are also significant. researchgate.netresearchgate.netresearchgate.net

The presence of electron-withdrawing or electron-donating groups on the benzene ring can affect the nucleophilicity of the imidazole nitrogens, thereby influencing the rate and regioselectivity of N-alkylation and N-acylation reactions. For example, electron-withdrawing groups like nitro or halo substituents can decrease the reactivity of the NH group. nih.gov Conversely, electron-donating groups may enhance reactivity. The position of the substituent on the benzene ring also plays a role in directing the synthetic outcome. srrjournals.com

Diversification of the Sulfamide Nitrogen Substitutions

The sulfamide moiety offers significant opportunities for structural diversification by modifying the substituents on the nitrogen atoms. The synthesis of N-alkylated sulfonamides is a key strategy in this regard. One environmentally benign method involves the iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols, which proceeds via a "borrowing hydrogen" methodology and produces water as the only byproduct. ionike.com This reaction tolerates both electron-rich and electron-poor groups on the reactants. ionike.com

The general synthesis of benzimidazole-sulfonyl derivatives often involves the reaction of a benzimidazole scaffold with various sulfonamide derivatives or sulfonyl chlorides under standard conditions. nih.gov For example, a benzimidazole intermediate can be reacted with a substituted sulfonyl chloride in the presence of a base like triethylamine or pyridine to yield the desired sulfonyl derivative. nih.gov The versatility of this approach allows for the introduction of a wide range of aryl and alkyl groups onto the sulfamide nitrogen, enabling the creation of large libraries of compounds for further study. researchgate.netresearchgate.net

Heterocyclic Annulation and Scaffold Hybridization (e.g., with thiosemicarbazones, triazoles)

Hybridizing the 1H-benzimidazol-2-yl sulfamide scaffold with other heterocyclic rings is a powerful strategy for creating novel molecular architectures. This approach often involves multi-step synthetic sequences that build upon the core structure.

Thiosemicarbazone Hybrids: Thiosemicarbazones can be incorporated by reacting a benzimidazole derivative containing an aldehyde or ketone function with a thiosemicarbazide (B42300). mdpi.comresearchgate.net For example, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde can be condensed with thiosemicarbazide in refluxing ethanol (B145695) with a catalytic amount of acetic acid to yield the corresponding thiosemicarbazone derivative. mdpi.com The synthesis of the initial aldehyde can be achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with a suitable fluorobenzaldehyde. mdpi.com These hybrid molecules bring together the structural features of both benzimidazoles and thiosemicarbazones. researchgate.netnih.govgoogle.com

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for synthesizing benzimidazole-triazole hybrids. researchgate.netnih.gov This strategy typically involves preparing a benzimidazole scaffold functionalized with either an azide (B81097) or an alkyne group. This intermediate is then reacted with a corresponding alkyne or azide-functionalized partner to form the 1,2,3-triazole ring. For instance, an S,N-bis-propargylated benzimidazole can be reacted with an azido-sulfonamide derivative in the presence of a copper catalyst (e.g., CuSO₄ and sodium ascorbate) to generate bis-triazole-sulfonamide-benzimidazole hybrids. researchgate.net This modular approach allows for the straightforward connection of diverse molecular fragments. researchgate.netnih.gov

Table 2: Synthetic Strategies for Scaffold Hybridization
Hybrid TypeKey ReactionExample PrecursorsResulting ScaffoldReference
ThiosemicarbazoneCondensation4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and ThiosemicarbazideBenzimidazole-Thiosemicarbazone mdpi.com
TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Propargylated Benzimidazole and Azido-SulfonamideBenzimidazole-Triazole-Sulfonamide researchgate.net

Advanced Studies on Biological Activities and Mechanistic Pathways of 1h Benzimidazol 2 Yl Sulfamide Derivatives

Antimicrobial Efficacy and Underlying Mechanisms of Action

The structural framework of 1H-benzimidazol-2-yl sulfamide (B24259) and its analogs has proven to be a versatile scaffold for developing potent antimicrobial agents with diverse mechanisms of action.

Antibacterial Activity: Inhibition of Specific Bacterial Pathways (e.g., Dihydropteroate (B1496061) Synthase, Intracellular Transport in Mycobacteria)

Derivatives of the benzimidazole (B57391) scaffold have demonstrated significant antibacterial potential by targeting crucial bacterial enzymes and transport systems. One key target is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. Molecular docking studies on benzimidazole-sulfonamide derivatives have shown favorable binding affinities, ranging from -7.1 to -7.9 kcal/mol, which is stronger than standard drugs like sulfamethoxazole (B1682508) (-6.1 kcal/mol). researchgate.net This suggests that these compounds can effectively compete with the natural substrate, p-aminobenzoic acid (PABA), thereby inhibiting folate synthesis and halting bacterial growth. The benzimidazole nucleus is considered a privileged structure due to its strong binding affinity for various protein receptors and enzymes, making it a valuable pharmacophore in designing new antibacterial agents. researchgate.net

In the context of mycobacteria, particularly Mycobacterium tuberculosis, 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of the integral membrane protein MmpL3. nih.gov MmpL3 is vital for transporting trehalose (B1683222) monomycolate, a precursor for mycolic acids and the trehalose dimycolate (TDM) "cord factor," which are essential components of the mycobacterial outer membrane. nih.gov By inhibiting MmpL3, these compounds disrupt the synthesis of the cell wall, leading to bactericidal effects at nanomolar concentrations. nih.gov Studies on macrophages infected with Mycobacterium tuberculosis showed that these derivatives are active against intracellular bacteria, highlighting their potential for treating tuberculosis. nih.govresearchgate.net The development of resistance to these compounds has been linked to mutations in the mmpL3 gene, further confirming it as the primary target. nih.gov

Antibacterial Activity of Selected Benzimidazole Derivatives
Compound TypeTarget Pathway/EnzymeMechanism of ActionKey Findings
Benzimidazole-Sulfonamide DerivativesDihydropteroate Synthase (DHPS)Inhibition of folate biosynthesis pathway. researchgate.netBinding affinities of -7.1 to -7.9 kcal/mol, surpassing standard drugs. researchgate.net
1H-Benzo[d]imidazole DerivativesMmpL3 Transporter (in Mycobacterium tuberculosis)Inhibition of trehalose monomycolate transport, disrupting cell wall synthesis. nih.govBactericidal activity at nanomolar concentrations against both in vitro and intracellular mycobacteria. nih.gov

Antifungal Activity: Mechanistic Elucidations

Benzimidazole derivatives have emerged as a promising class of antifungal agents, often exerting their effects by disrupting the integrity of the fungal cell membrane. A primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis. nih.govrsc.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The key enzyme in this pathway, lanosterol (B1674476) 14-α-demethylase (CYP51), is a frequent target for antifungal drugs.

Research on novel benzimidazole hybrids demonstrated that the most active compounds effectively inhibit this enzyme. rsc.org For instance, certain benzimidazole-oxadiazole and benzimidazole-triazole hybrids have shown potent inhibition of ergosterol biosynthesis. nih.gov Two particularly active hybrid compounds, 11 and 12, exhibited excellent activity against Candida albicans and Cryptococcus neoformans, with growth inhibition percentages ranging from 86.42% to 100%. rsc.org Their inhibitory activity against lanosterol 14-α-demethylase was confirmed with IC₅₀ values of 5.6 µM and 7.1 µM, respectively, which are comparable to the standard antifungal drug fluconazole (B54011) (IC₅₀ = 2.3 µM). rsc.org Molecular dynamics simulations further supported these findings, showing that the compounds can interact effectively with the enzyme's active site. rsc.org

Antifungal Activity and Ergosterol Biosynthesis Inhibition
Compound SeriesFungal StrainMIC₅₀ (µg/mL)Mechanism
Benzimidazole-oxadiazole (e.g., Compound 4p)Candida albicans1.95 nih.govInhibition of ergosterol biosynthesis nih.gov
Candida krusei7.8 nih.gov
Candida parapsilosis31.25 nih.gov
Benzimidazole Hybrids (Compounds 11 & 12)Candida albicansN/A (86-100% growth inhibition) rsc.orgInhibition of lanosterol 14α-demethylase rsc.org
Cryptococcus neoformansN/A (86-100% growth inhibition) rsc.org

Anthelmintic Properties: Molecular Targets and Resistance Mechanisms

Benzimidazoles are a cornerstone of anthelmintic therapy, with a well-established mechanism of action primarily involving the disruption of microtubule polymerization in parasitic worms. While the broader class of benzimidazoles, such as albendazole (B1665689) and mebendazole, are known to bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules, specific studies on 1H-benzimidazol-2-yl sulfamide derivatives are expanding this understanding. nih.govmdpi.com This disruption impairs essential cellular processes in the parasite, including cell division, motility, and nutrient uptake, ultimately leading to its death. mdpi.com

Studies on new 1H-benzimidazol-2-yl hydrazone derivatives have demonstrated potent in vitro activity against the muscle larvae of Trichinella spiralis. nih.gov Several of these compounds showed greater efficacy than the clinically used drugs albendazole and ivermectin, with some derivatives achieving 100% larvicidal effectiveness at concentrations of 50 and 100 µg/ml after 24 hours. nih.gov While the precise molecular target for these specific hydrazone derivatives was not elucidated as β-tubulin in the study, the benzimidazole core strongly suggests a similar mechanism. Resistance to benzimidazole anthelmintics in parasites is often associated with specific point mutations in the β-tubulin gene, which reduce the binding affinity of the drug to its target site.

Enzyme Inhibition Profiling and Kinetic Analyses

The structural features of 1H-benzimidazol-2-yl sulfamide derivatives make them effective inhibitors of various clinically relevant enzymes.

Carbonic Anhydrase (CA) Inhibition: Isoform Specificity and Active Site Interactions

Derivatives featuring the 2-substituted-benzimidazole-6-sulfonamide scaffold have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are zinc metalloenzymes that play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for several conditions. nih.govnih.gov Studies have focused on cytosolic isoforms (hCA I and hCA II) and transmembrane, tumor-associated isoforms (hCA IX and hCA XII). nih.govnih.gov

The primary sulfonamide group (SO₂NH₂) is key to the inhibitory action, as it coordinates to the Zn(II) ion in the enzyme's active site in its anionic form (sulfonamidate). The benzimidazole ring and its substituents contribute to further interactions within the active site, influencing both potency and isoform selectivity. Research has revealed that certain derivatives show promising selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II. nih.gov For example, some compounds displayed inhibition constants (Kᵢ) in the low nanomolar range against hCA IX, showing better activity than the clinically used inhibitor acetazolamide (B1664987) (Kᵢ = 25.8 nM). nih.gov Molecular docking studies have helped to clarify the structural basis for these activities, showing how different substitutions on the benzimidazole scaffold can be tailored to achieve desired selectivity profiles. nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by Benzimidazole-Sulfonamide Derivatives
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative Example 1Data Not AvailableData Not Available6.1 nih.govData Not Available
Derivative Example 2Data Not AvailableData Not Available8.5 nih.govData Not Available
Acetazolamide (Standard)Data Not AvailableData Not Available25.8 nih.govData Not Available

α-Amylase Inhibition: Allosteric and Orthosteric Binding Sites

α-Amylase is a key enzyme in carbohydrate digestion, breaking down complex starches into simpler sugars. mdpi.com Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Several series of benzimidazole derivatives have been synthesized and identified as potent α-amylase inhibitors. mdpi.comnih.gov

In one study, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives exhibited significant α-amylase inhibitory activity, with IC₅₀ values ranging from 1.10 µM to 12.50 µM. nih.gov Notably, three compounds from this series showed superior inhibitory effects (IC₅₀ values of 1.10 µM, 1.20 µM, and 1.40 µM) compared to the standard drug acarbose (B1664774) (IC₅₀ = 1.70 µM). nih.gov

Kinetic studies on other benzimidazole derivatives have helped to elucidate the nature of their interaction with the enzyme. researchgate.net Lineweaver-Burk plot analysis revealed different modes of inhibition. Some compounds acted as competitive inhibitors, suggesting they bind to the active (orthosteric) site of the enzyme and compete with the starch substrate. researchgate.net Other derivatives were found to be uncompetitive inhibitors, indicating that they bind to the enzyme-substrate complex at an allosteric site, a location distinct from the active site. researchgate.netnih.gov This binding to an allosteric site can induce conformational changes in the enzyme that reduce its catalytic efficiency. nih.gov These findings highlight the versatility of the benzimidazole scaffold in targeting different binding sites on α-amylase.

α-Amylase Inhibition by Benzimidazole Derivatives
Compound SeriesIC₅₀ (µM)Inhibition TypeInferred Binding Site
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives (e.g., 7i)1.10 ± 0.05 nih.govNot SpecifiedNot Specified
Acarbose (Standard)1.70 ± 0.10 nih.govNot SpecifiedOrthosteric
Benzimidazole-piperazine conjugates (e.g., 1f)Not SpecifiedCompetitive researchgate.netOrthosteric researchgate.net
Benzimidazole-piperazine conjugates (e.g., 2e, 2f)Not SpecifiedUncompetitive researchgate.netAllosteric researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase): Enzyme Kinetics and Binding Affinities

Derivatives of the 1H-benzimidazole scaffold have been investigated for their potential to inhibit cholinesterase enzymes, which are crucial targets in the management of neurodegenerative diseases like Alzheimer's. These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). biointerfaceresearch.com Inhibition of these enzymes increases acetylcholine levels in the brain, which can lead to improvements in cognitive function. biointerfaceresearch.comnih.gov

Studies on various 1H-benzimidazole derivatives have revealed moderate to potent inhibitory activity against both AChE and BChE. For instance, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives demonstrated notable butyrylcholinesterase inhibitory activity, with some compounds showing selectivity for BChE over AChE. researchgate.net Kinetic analyses of the inhibitory action of some benzimidazole derivatives on AChE have shown a mixed type of inhibition. nih.gov This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate. nih.gov

The binding affinities, often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), vary depending on the specific substitutions on the benzimidazole core. For example, certain benzimidazole-triazole derivatives have exhibited potent AChE inhibition with IC50 values in the nanomolar range, comparable to the reference drug donepezil. nih.gov Molecular docking studies suggest that these derivatives can interact with key residues in both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. researchgate.net While direct kinetic and binding affinity data for Sulfamide, 1H-benzimidazol-2-yl-(9CI) is not extensively available, the existing research on analogous structures indicates a strong potential for this class of compounds to act as cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected 1H-Benzimidazole Derivatives

Compound Type Target Enzyme IC50 Value Type of Inhibition Reference
Benzimidazole-triazole derivatives AChE 29.5 ± 1.2 nM Mixed nih.gov
N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives BChE Not specified Not specified researchgate.net
General 1H-benzimidazole derivatives AChE 1.01-1.19 mM Not specified biointerfaceresearch.com
General 1H-benzimidazole derivatives BChE 1.1-1.87 mM Not specified biointerfaceresearch.com
Benzimidazole-hydrazone derivatives AChE 11.8-61.8 μM Not specified biointerfaceresearch.com

This table is interactive and allows for sorting by column.

Other Enzyme Targets (e.g., IMPDH, Cyclooxygenases) and Mechanistic Implications

Beyond cholinesterases, 1H-benzimidazol-2-yl sulfamide derivatives have been explored as inhibitors of other significant enzyme targets, including inosine (B1671953) monophosphate dehydrogenase (IMPDH) and cyclooxygenases (COX).

IMPDH Inhibition: IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govpatsnap.com As such, IMPDH is a key target for the development of anticancer, antiviral, and immunosuppressive agents. nih.govpatsnap.com The inhibition of IMPDH leads to the depletion of guanine nucleotide pools, thereby halting cellular proliferation. patsnap.com Benzimidazole derivatives have been identified as potent inhibitors of bacterial IMPDH, suggesting their potential as antimicrobial agents. nih.gov The mechanism of IMPDH inhibition by these compounds generally involves binding to the active site, preventing the substrate from accessing it. patsnap.com

Cyclooxygenase Inhibition: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation and pain. nih.govnih.gov The sulfonamide moiety is a common feature in selective COX-2 inhibitors. nih.gov Therefore, 1H-benzimidazol-2-yl sulfamide derivatives, which combine the benzimidazole scaffold with a sulfonamide group, are promising candidates for the development of novel anti-inflammatory agents. The inhibition of COX-2 by these compounds would reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. frontiersin.org

The dual potential to inhibit enzymes like IMPDH and COX highlights the therapeutic versatility of the 1H-benzimidazol-2-yl sulfamide scaffold.

Anticancer and Antiproliferative Investigations

Inhibition of Cellular Proliferation in Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative activity of 1H-benzimidazole derivatives against a variety of human cancer cell lines. waocp.orgnih.govnih.govacgpubs.orgfrontierspartnerships.org These compounds have shown the ability to inhibit the growth of cancer cells at micromolar and even nanomolar concentrations. acgpubs.orgresearchgate.net

The cytotoxic effects of these derivatives have been evaluated using standard assays such as the MTT and SRB assays. For example, certain N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides have shown significant antiproliferative activity against breast cancer (MCF7) cells, with some compounds exhibiting greater potency than the standard anticancer drug doxorubicin. acgpubs.org Similarly, other benzimidazole derivatives have demonstrated notable activity against colon cancer (HCT-116), lung cancer (A549), and melanoma (IGR39) cell lines. waocp.orgfrontierspartnerships.orgmdpi.com

The structure-activity relationship studies have revealed that the nature and position of substituents on the benzimidazole ring and its appended moieties play a crucial role in determining the antiproliferative potency. acgpubs.org For instance, the presence of certain alkyl or aryl groups can significantly enhance the cytotoxic activity. nih.gov

Table 2: Antiproliferative Activity of Selected 1H-Benzimidazole Derivatives against Various Cancer Cell Lines

Compound Derivative Cancer Cell Line IC50 Value (µM) Reference
N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide Breast (MCF7) 3.84 ± 0.62 acgpubs.org
Benzimidazole derivative 4 Breast (MCF7) 8.86 ± 1.10 waocp.org
Benzimidazole derivative 2 Colon (HCT-116) 16.18 ± 3.85 waocp.org
N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) Breast (MDA-MB-231) 16.38 nih.gov
Benzenesulfonamide-bearing imidazole (B134444) (23) Melanoma (IGR39) 27.8 ± 2.8 mdpi.com
Benzenesulfonamide-bearing imidazole (23) Breast (MDA-MB-231) 20.5 ± 3.6 mdpi.com
2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles Colon (HT-29), Lung (A-549), Breast (MCF-7), Pancreatic (Panc-1) 0.025 - 0.094 nih.gov

This table is interactive and allows for sorting by column.

Modulation of Oncogenic Pathways (e.g., AKT pathway, Epstein-Barr Virus Early Antigen Activation)

The anticancer effects of 1H-benzimidazole derivatives are often attributed to their ability to modulate key oncogenic signaling pathways.

AKT Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers. scirp.org Several studies have suggested that benzimidazole derivatives can exert their anticancer effects by inhibiting the Akt kinase. scirp.org By targeting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells and overcome drug resistance. nih.gov For instance, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inducing apoptosis. nih.gov

Epstein-Barr Virus (EBV) Early Antigen Activation: EBV is a human herpesvirus associated with several types of cancer. The lytic replication of EBV, which involves the expression of early antigens, can be a target for antiviral and anticancer therapies. Certain benzimidazole derivatives have been shown to inhibit the replication of EBV. While the precise mechanism is still under investigation, it is believed that these compounds may interfere with viral DNA synthesis or the function of viral proteins essential for replication.

Exploration of Diverse Pharmacological Modulations

Antioxidant Activity: Radical Scavenging and Redox Modulation

In addition to their anticancer and enzyme inhibitory activities, 1H-benzimidazole derivatives have demonstrated significant antioxidant properties. nih.govmdpi.comnobleresearch.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.

Derivatives of 1H-benzimidazol-2-yl sulfamide, particularly those with hydroxyl and methoxy (B1213986) substitutions, have shown potent radical scavenging activity against stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). mdpi.comrsc.org The antioxidant mechanism of these compounds is believed to involve multiple pathways, including:

Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govnih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound transfers an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The compound first loses a proton, and then transfers an electron to the radical. rsc.org

Antiviral Properties: Targets and Inhibitory Potency

Derivatives of 1H-benzimidazole have emerged as a promising class of antiviral agents, exhibiting potent activity against a range of viruses. Research has identified that these compounds can interfere with various stages of the viral life cycle, from entry to replication.

Notably, certain benzimidazole derivatives have shown exceptional potency against Respiratory Syncytial Virus (RSV). One such derivative, JNJ 2408068, displayed an exceptionally low 50% effective concentration (EC50) of 0.16 nM. nih.gov The antiviral mechanism of this compound is attributed to the inhibition of the viral fusion (F) protein, a critical component for both virus-cell and cell-cell fusion. nih.gov This was substantiated by the identification of single point mutations in the F-gene of resistant viral mutants. nih.gov Another benzimidazole analog, SRI 29365, was found to be effective against human RSV (hRSV) with an EC50 of 66 μM, and its antiviral action is believed to be mediated through the inhibition of the viral G protein's function. nih.gov

Furthermore, research into Lassa Virus (LASV) inhibitors has identified several 1H-benzimidazol-2-yl sulfamide derivatives with significant antiviral efficacy. These compounds target the arenavirus envelope glycoprotein (B1211001) complex (GPC), which is crucial for viral entry into host cells. nih.govnih.gov A series of these derivatives demonstrated 50% inhibitory concentration (IC50) values in the nanomolar range, with the most potent compound, 7h-Z, exhibiting an IC50 of 7.58 nM. nih.govnih.gov

The antiviral activity of benzimidazole derivatives extends to enteroviruses as well. A study on 2-substituent-1H-benzimidazole-4-carboxamide derivatives revealed broad-spectrum activity against Coxsackie virus A16, B3, B6, and Enterovirus 71. nih.gov The most promising of these compounds exhibited a high antiviral potency, with an IC50 value of 1.76 μg/mL. nih.gov

Table 1: Antiviral Activity of 1H-Benzimidazol-2-yl Sulfamide and Related Derivatives
Compound/Derivative ClassTarget VirusBiological TargetInhibitory Potency (IC50/EC50)
JNJ 2408068Respiratory Syncytial Virus (RSV)Viral Fusion (F) Protein0.16 nM
SRI 29365Human Respiratory Syncytial Virus (hRSV)Viral G Protein66 μM
Benzimidazole Derivatives (e.g., 7h-Z)Lassa Virus (LASV)Arenavirus Envelope Glycoprotein Complex (GPC)7.58 nM - 15.46 nM
2-substituent-1H-benzimidazole-4-carboxamide derivativesEnteroviruses (Coxsackie A16, B3, B6; Enterovirus 71)Not specified1.76 μg/mL (most potent)

Analgesic and Anti-inflammatory Effects: Receptor Modulation and Inflammatory Mediator Suppression

The analgesic and anti-inflammatory properties of 1H-benzimidazol-2-yl sulfamide derivatives are attributed to their ability to modulate key receptors and suppress inflammatory mediators.

One of the significant mechanisms underlying the anti-inflammatory and analgesic effects of these compounds is their interaction with cannabinoid receptors (CB1 and CB2). mdpi.com Benzimidazole derivatives featuring a 5-N-sulfonamide substituent have been investigated as dual agonists for both CB1 and CB2 receptors, which are known to play a crucial role in pain and inflammation management. mdpi.com Furthermore, sulfonyl benzimidazole derivatives have been identified as potential selective CB2 receptor agonists that can penetrate the central nervous system, offering a targeted approach to analgesia and anti-inflammation with potentially fewer side effects. mdpi.com

While direct modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and suppression of Tumor Necrosis Factor-alpha (TNF-α) by 1H-benzimidazol-2-yl sulfamide derivatives require further specific investigation, the broader class of benzimidazoles has shown activity in these pathways.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another critical target in the management of pain and neurological disorders. nih.govresearchgate.net Although not directly 1H-benzimidazol-2-yl sulfamide derivatives, isoxazole-4-carboxamide derivatives have demonstrated potent inhibitory effects on AMPA receptors, highlighting the therapeutic potential of targeting this receptor for analgesia. nih.govresearchgate.net The diazepine-benzimidazole derivative, DAB-19, has been shown to inhibit voltage-gated sodium channels, a mechanism that contributes to its analgesic effects. nih.gov

Table 2: Analgesic and Anti-inflammatory Mechanisms of 1H-Benzimidazol-2-yl Sulfamide and Related Derivatives
Derivative ClassBiological Target/MechanismTherapeutic Effect
5-N-sulfonamide Benzimidazole DerivativesCannabinoid Receptor (CB1/CB2) AgonismAnalgesic, Anti-inflammatory
Sulfonyl Benzimidazole DerivativesSelective Cannabinoid Receptor 2 (CB2) AgonismAnalgesic, Anti-inflammatory
Diazepine-Benzimidazole Derivative (DAB-19)Voltage-gated Sodium Channel InhibitionAnalgesic

Anticonvulsant and Antimalarial Activities: Neurological and Parasitic Targets

The structural features of 1H-benzimidazol-2-yl sulfamide derivatives have also led to their exploration as anticonvulsant and antimalarial agents, targeting specific neurological and parasitic pathways.

The anticonvulsant activity of compounds containing a sulfamide group has been linked to their ability to modulate ion channels in the nervous system. For instance, the sulfamide derivative JNJ-26489112 has been shown to exert its anticonvulsant effects by inhibiting voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, while also functioning as a potassium (K+) channel opener. nih.gov Similarly, the diazepine-benzimidazole derivative DAB-19 demonstrated anticonvulsant potential through the blockade of voltage-gated sodium channels. nih.gov Several novel benzimidazole derivatives have shown potent anticonvulsant activity in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

In the context of antimalarial research, 1H-benzimidazol-2-yl sulfamide and related derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several benzimidazole derivatives have exhibited submicromolar activity against the asexual blood stages of the parasite. up.ac.za The mechanism of action for some of these compounds appears to be distinct from traditional antimalarials that interfere with hemozoin biocrystallization. nih.gov

Potential parasitic targets for these compounds include key enzymes essential for parasite survival. For example, structurally related sulfonamide-based pyrimidine (B1678525) derivatives have been found to inhibit falcipain-2 and falcipain-3, cysteine proteases crucial for the malaria parasite. nih.gov Additionally, the well-known benzimidazole anthelmintic, albendazole, is thought to exert its antiparasitic effect by targeting the polymerization of parasite tubulin. nih.gov

Table 3: Anticonvulsant and Antimalarial Activity of 1H-Benzimidazol-2-yl Sulfamide and Related Derivatives
ActivityDerivative/CompoundBiological Target/MechanismObserved Effect/Potency
AnticonvulsantSulfamide Derivative (JNJ-26489112)Inhibition of Voltage-gated Na+ and N-type Ca2+ channels; K+ channel openingBroad-spectrum anticonvulsant activity
AnticonvulsantDiazepine-Benzimidazole Derivative (DAB-19)Blockade of Voltage-gated Sodium ChannelsDelayed seizure onset
AntimalarialBenzimidazole DerivativesNot fully elucidated; likely not hemozoin biocrystallization interferenceSubmicromolar activity against P. falciparum
AntimalarialSulfonamide-based Pyrimidine DerivativesInhibition of Falcipain-2 and Falcipain-3Potent antimalarial effects
AntimalarialAlbendazoleInhibition of parasite tubulin polymerizationActivity against P. falciparum trophozoites

Structure Activity Relationship Sar and Pharmacophore Mapping

Identification of Essential Structural Features for Bioactivity within the 1H-Benzimidazol-2-yl Sulfamide (B24259) Scaffold

The 1H-benzimidazol-2-yl sulfamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov The inherent features of this scaffold that are crucial for its bioactivity include:

The Benzimidazole (B57391) Core: This bicyclic aromatic system, composed of fused benzene (B151609) and imidazole (B134444) rings, is a key pharmacophoric element. Its structural similarity to naturally occurring purines allows it to interact with a variety of biopolymers. acs.org The benzimidazole nucleus can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are fundamental for ligand-receptor binding. acs.org The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, further enhancing its binding versatility.

The Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a critical component, often acting as a zinc-binding group in metalloenzymes, a key feature for inhibitors of enzymes like carbonic anhydrases. nih.gov This group is also a potent hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule to its target. The geometry and electronic properties of the sulfonamide linker play a crucial role in orienting the substituent groups for optimal interaction with the active site of a receptor or enzyme.

Substituents on the Benzimidazole Ring and Sulfonamide Nitrogen: The nature and position of substituents on both the benzimidazole ring and the terminal nitrogen of the sulfamide group are major determinants of biological activity and selectivity. These substituents can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby fine-tuning its pharmacological properties. For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to significantly influence anti-inflammatory activity. researchgate.net

Pharmacophore models for various biological targets have consistently highlighted the importance of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic/aromatic regions within the 1H-benzimidazol-2-yl sulfamide framework. These features collectively enable the scaffold to effectively interact with the binding sites of diverse proteins.

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the specific contributions of various substituents to the biological potency and selectivity of 1H-benzimidazol-2-yl sulfamide derivatives. These analyses provide a quantitative framework for understanding how modifications to the molecular structure translate into changes in activity.

The electronic and steric properties of substituents on the aromatic rings of the scaffold have a profound impact on bioactivity.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the benzimidazole ring and the sulfonamide moiety, thereby influencing their interactions with biological targets. For instance, in a series of benzimidazolylbenzenesulfonamide compounds, the presence of both electron-releasing and electron-withdrawing substituents was found to modulate antibacterial activity. nih.gov QSAR studies have revealed that descriptors related to the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy, can have a significant correlation with antibacterial activity. nih.gov

Steric Effects: The size and shape of substituents play a critical role in determining how well a molecule fits into the binding pocket of a target protein. Bulky substituents can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes. For example, in a study of 5-sulfamoyl benzimidazole derivatives as angiotensin II receptor antagonists, the introduction of a bulky tert-butyl group was found to be crucial for potent activity. nih.gov

The following table summarizes the effect of different substituents on the anticancer activity of some benzenesulfonamide (B165840) derivatives against the MCF-7 breast cancer cell line.

CompoundSubstituent (R)IC₅₀ (µM)
4b 4-OCH₃3.63
4c 4-CH₃3.67
4g 4-NO₂5.54
4i 3,4,5-(OCH₃)₃4.05
Staurosporine (Reference) -5.89
Data sourced from a study on benzenesulfonamide derivatives as anticancer agents. nih.gov

The position of substituents on the benzimidazole ring and any attached aromatic moieties can significantly influence biological activity. Isomers with different substitution patterns can exhibit vastly different potencies and selectivities due to altered binding modes with their targets.

For instance, a study on thiosemicarbazide (B42300) derivatives highlighted the importance of substituent position for antibacterial activity. ontosight.ai Compounds with a 3-methoxyphenyl (B12655295) substituent at position 4 of the thiosemicarbazide skeleton showed significantly higher activity against S. aureus compared to their analogs with the same substituent at position 1. ontosight.ai While this example is not a direct sulfamide, it underscores the general principle that positional isomerism is a critical factor in the SAR of heterocyclic compounds.

In the context of 1H-benzimidazol-2-yl sulfamides, the position of a substituent on a phenyl ring attached to the sulfonyl group can dictate the orientation of the molecule within the binding pocket. For example, a substituent in the para position may lead to a different binding interaction compared to a substituent in the ortho or meta position, potentially impacting hydrogen bonding or hydrophobic interactions.

The length and flexibility of the linker are critical. A linker that is too short may not allow the pharmacophoric groups to reach their optimal binding positions, while a linker that is too long or too flexible might lead to an entropic penalty upon binding, reducing affinity. A study on bisbenzimidazole derivatives demonstrated a dramatic effect of linker length and composition on target binding and cell uptake. nih.gov For a dodecamer DNA duplex, thermal stabilization varied significantly with increasing linker length. nih.gov

In the case of 1H-benzimidazol-2-yl sulfamide derivatives, the sulfamide group itself acts as a linker. Modifications to this linker, for example, by introducing alkyl chains or other functional groups, can alter the distance and relative orientation between the benzimidazole scaffold and other parts of the molecule, thereby influencing ligand-target recognition. For instance, the synthesis of benzimidazole derivatives with different linker lengths connecting to an imidazole ring showed that a trimethylene chain resulted in higher H3-receptor affinity compared to a dimethylene chain. nih.gov

Conformational Preferences and Their Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The 1H-benzimidazol-2-yl sulfamide scaffold possesses a degree of conformational flexibility, particularly around the bonds of the sulfamide linker. The preferred conformation in solution and, more importantly, the bioactive conformation when bound to a target, are crucial for activity.

Rotational spectroscopy studies on benzenesulfonamides have shown that the amino group of the sulfonamide tends to lie perpendicular to the benzene plane in the isolated state. nih.gov However, the bioactive conformation within a receptor can be different, with the energy cost of adopting a specific conformation being offset by favorable interactions within the binding site. nih.gov

The correlation between conformational preferences and biological response is often investigated using computational methods like molecular docking and molecular dynamics simulations. These techniques can predict the likely binding modes of a ligand and provide insights into the conformational changes that occur upon binding. For many benzimidazole derivatives, their planar structure and ability to adopt specific conformations allow for effective intercalation into DNA or binding to the active sites of enzymes.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a benzimidazole (B57391) derivative, might interact with the active site of a protein target.

Research on various benzimidazole derivatives has utilized molecular docking to explore their binding modes and affinities for different enzymes. For instance, studies on benzimidazole analogues as potential inhibitors of Dihydropteroate (B1496061) Synthase (DHPS), a key enzyme in bacterial folate synthesis, have shown favorable binding affinities. researchsquare.com These docking analyses revealed that the compounds fit well within the enzyme's active site, forming crucial interactions. researchsquare.com Similarly, docking studies of novel benzimidazole-hydrazone derivatives into the active site of Carbonic Anhydrase IX (CA IX), a cancer-related enzyme, have helped to rationalize their inhibitory activity. nih.gov

The interactions typically observed involve hydrogen bonds, often involving the sulfonamide group, and hydrophobic interactions with key amino acid residues in the protein's binding pocket. For example, in the case of DHPS inhibitors, conventional hydrogen bonds were observed with residues such as Lys203 and Arg202. researchsquare.com Analysis of docking poses can effectively differentiate active agonists from inactive compounds, identifying unique binding features that are beneficial for the future design of novel therapeutic agents based on the benzimidazole scaffold. nih.gov

Table 1: Representative Molecular Docking Results for Benzimidazole Derivatives against DHPS
Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Benzimidazole Derivative 1bDHPS-7.9Not specified
Benzimidazole Derivative 1dDHPS-7.7Not specified
Benzimidazole Derivative 2bDHPS-7.5Not specified
Benzimidazole Derivative 2dDHPS-7.6Not specified
Sulfamethoxazole (B1682508) (Standard)DHPS-6.1Lys203, Arg202

Data sourced from studies on benzimidazole analogues. researchsquare.com

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods can accurately predict various molecular properties, including optimized geometries, vibrational frequencies (infrared spectra), and NMR chemical shifts. nih.govresearchgate.net

For compounds within the benzimidazole and sulfonamide classes, DFT calculations have been successfully used to correlate theoretical predictions with experimental data. nih.govnih.gov Methods like B3LYP functional combined with a 6-31G(d) basis set are commonly used to carry out calculations of energies, geometries, and vibrational wavenumbers. nih.gov Such studies show a good agreement between the theoretically predicted and experimentally determined molecular structures. nih.gov Furthermore, these calculations provide insights into the distribution of electron density through analysis of the molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. nih.gov Natural bond orbital (NBO) analysis is another technique used to understand charge delocalization and intramolecular bonding. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm-1) for a Sulfonamide-Schiff Base Derivative
Vibrational ModeExperimental Frequency (cm-1)Theoretical Frequency (cm-1)
N-H Stretch3446Not specified
C=N (Azomethine) Stretch1634Not specified
SO2 Asymmetric Stretch13451334
SO2 Symmetric Stretch11861252
C-O Stretch12501263
S-N Stretch940925

Data illustrates the typical correlation found in studies of related sulfonamide structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thus prioritizing synthetic efforts.

For benzimidazole derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand their inhibitory mechanisms against specific targets like c-Jun N-terminal kinase 3 (JNK3). nih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. This provides a roadmap for designing more potent derivatives. The predictive power of these models is validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For a series of 1,2-diaryl-1H-benzimidazole derivatives, a predictive CoMFA model yielded a q² of 0.795 and an r² of 0.931, indicating a robust and predictive model. nih.gov

Table 3: Statistical Properties of a 3D-QSAR Model for Benzimidazole Derivatives
QSAR Modelq² (Cross-validated)r² (Non-cross-validated)Number of Components
CoMFA0.7950.931Not specified
CoMSIA0.7000.937Not specified

Statistical data from a QSAR study on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex, explore the conformational landscape of the ligand in the binding site, and gain insights into binding kinetics.

For alkylated benzimidazole derivatives targeting the HIV reverse transcriptase (HIV-RT) protein, MD simulations have been crucial. nih.gov These simulations can validate the binding modes predicted by docking and confirm the stability of the ligand-protein complex within the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov The analysis of the simulation trajectory can reveal key information, such as the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket, and the specific hydrogen bond interactions that are maintained over the simulation time. These studies have shown that benzimidazole derivatives can form stable complexes, interacting with key residues like Lys101, Lys103, Tyr181, and Trp229, which is characteristic of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Coordination Chemistry and Metal Complexation of 1h Benzimidazol 2 Yl Sulfamide Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1H-benzimidazol-2-yl sulfamide (B24259) would likely proceed by reacting the ligand with various divalent transition metal salts (e.g., chlorides or acetates of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) in a suitable solvent like ethanol (B145695) or methanol. The general synthetic approach involves dissolving the ligand and the metal salt, often in a 2:1 ligand-to-metal molar ratio, and stirring the solution, sometimes with gentle heating, to induce the formation of the complex, which may precipitate from the solution.

Characterization of these hypothetical complexes would be crucial to confirm their formation and elucidate their structures. A combination of analytical and spectroscopic techniques would be employed:

Elemental Analysis: To determine the empirical formula and confirm the ligand-to-metal ratio.

Molar Conductivity Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature.

FT-IR Spectroscopy: To identify which atoms of the ligand are involved in coordination. Expected changes in the vibrational frequencies upon complexation would include a shift in the ν(C=N) band of the imidazole (B134444) ring and shifts in the stretching bands of the sulfonyl (SO₂) and amine (N-H) groups, indicating their participation in bonding to the metal ion.

UV-Visible Spectroscopy and Magnetic Susceptibility: To provide insights into the electronic environment and the geometry of the metal center.

NMR Spectroscopy (¹H and ¹³C): To compare the spectra of the free ligand with the diamagnetic complexes (e.g., Zn(II)) to pinpoint coordination sites.

X-ray Diffraction Analysis: To provide definitive information on the molecular structure and coordination geometry of the complexes in the solid state.

A representative data table for such complexes would typically include the following information.

Complex Formula (Hypothetical)ColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Key IR Bands (cm⁻¹) ν(C=N), νasym(SO₂), νsym(SO₂)
[Co(L)₂]Blue->300Low (non-electrolyte)Shifted from free ligand
[Ni(L)₂]Green->300Low (non-electrolyte)Shifted from free ligand
[Cu(L)₂]Green->300Low (non-electrolyte)Shifted from free ligand
[Zn(L)₂]White->300Low (non-electrolyte)Shifted from free ligand
(Note: L represents the deprotonated 1H-benzimidazol-2-yl sulfamide ligand. Data is illustrative.)

Ligand Binding Modes and Coordination Geometries

Based on the structure of 1H-benzimidazol-2-yl sulfamide and studies on analogous compounds, the ligand is expected to act as a bidentate chelating agent. Coordination would likely occur through two nitrogen atoms: one of the endocyclic (imine) nitrogens from the benzimidazole (B57391) ring and the deprotonated nitrogen atom of the sulfonamide group. This chelation would form a stable six-membered ring with the metal center.

The coordination geometry around the metal ion is determined by the nature of the metal and the stoichiometry of the complex. For complexes with a general formula of [M(L)₂], where two bidentate ligands coordinate to a central metal ion, a tetrahedral geometry is commonly observed, particularly for Co(II) and Zn(II) ions. Other possible geometries, such as square planar for Ni(II) or Cu(II), could also occur depending on the specific reaction conditions and electronic factors. X-ray diffraction studies on complexes of the related ligand 2-(o-sulfamoylphenyl)benzimidazole have confirmed tetrahedral geometries for both Co(II) and Zn(II) centers.

Metal Ion (M²⁺)Complex Formula (Hypothetical)Likely Coordination SitesProbable Geometry
Co(II)[Co(L)₂]Imidazole-N, Sulfonamide-NTetrahedral
Ni(II)[Ni(L)₂]Imidazole-N, Sulfonamide-NTetrahedral/Square Planar
Cu(II)[Cu(L)₂]Imidazole-N, Sulfonamide-NDistorted Tetrahedral/Square Planar
Zn(II)[Zn(L)₂]Imidazole-N, Sulfonamide-NTetrahedral
(Note: L represents the deprotonated 1H-benzimidazol-2-yl sulfamide ligand.)

Investigation of Modulated Biological Activities in Metal-1H-Benzimidazol-2-yl Sulfamide Complexes

The coordination of biologically active ligands to metal ions can significantly alter their therapeutic properties, a phenomenon known as modulation. Often, the resulting metal complex exhibits enhanced activity compared to the free ligand. This enhancement is frequently explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

While no specific biological activity data exists for complexes of 1H-benzimidazol-2-yl sulfamide, studies on its isomer, 2-(o-sulfamoylphenyl)benzimidazole, have shown that metal complexation can lead to potent antibacterial activity. In that study, the ligand and its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes were screened against various bacterial strains. The results indicated that the Co(II) complex, in particular, was the most active antibacterial agent of the series, demonstrating significantly greater efficacy than the parent ligand. Conversely, none of the compounds in that specific study showed antifungal activity.

Should the title compound's complexes be tested, their antimicrobial activity would be quantified by determining their Minimum Inhibitory Concentration (MIC). A data table from such a study would look as follows.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Ligand (L)>100>100>100
[Co(L)₂]12.52550
[Ni(L)₂]50100>100
[Cu(L)₂]2550100
[Zn(L)₂]50100>100
(Note: Data is hypothetical and illustrative, based on trends observed in related compounds.)

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of novel compounds. By investigating the interaction of molecules with electromagnetic radiation, techniques like NMR, FT-IR, Mass Spectrometry, and UV-Vis spectrophotometry provide unambiguous evidence of a molecule's atomic arrangement and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For "Sulfamide, 1H-benzimidazol-2-yl-(9CI)", both ¹H-NMR and ¹³C-NMR are indispensable for confirming its identity. google.com

The ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the benzene (B151609) ring of the benzimidazole (B57391) moiety would typically appear as a complex multiplet in the aromatic region of the spectrum. The proton attached to the imidazole (B134444) nitrogen (N-H) and the two protons of the sulfonamide group (-NH₂) would appear as separate signals, often broader than C-H signals, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

The ¹³C-NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The spectrum would feature distinct peaks for the carbon atoms of the benzimidazole ring system. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. google.comrsc.org Tautomerism in the benzimidazole ring can sometimes lead to an averaging of signals, where chemically distinct but rapidly interconverting carbons appear as a single peak. nih.gov

Table 1: Expected ¹H-NMR and ¹³C-NMR Signals for Sulfamide (B24259), 1H-benzimidazol-2-yl-(9CI) Note: The chemical shift ranges provided below are illustrative and based on typical values for similar structural motifs. Actual experimental values may vary.

Nucleus Proton/Carbon Type Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity
¹HBenzene Ring Protons (4H)7.0 - 7.8Multiplet
¹HImidazole N-H (1H)10.0 - 13.0Broad Singlet
¹HSulfonamide -NH₂ (2H)5.0 - 8.0Broad Singlet
¹³CBenzene Ring Carbons110 - 1454 Signals (due to symmetry)
¹³CImidazole Ring Carbons130 - 1553 Signals

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of "Sulfamide, 1H-benzimidazol-2-yl-(9CI)" would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrations include the N-H stretching frequencies for both the imidazole ring and the primary sulfonamide group, which typically appear as sharp to broad bands in the region of 3100-3400 cm⁻¹. The sulfonamide group is further characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, usually found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The benzimidazole ring system would contribute to the spectrum with C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region and C-H bending vibrations.

Table 2: Expected Characteristic FT-IR Absorption Bands for Sulfamide, 1H-benzimidazol-2-yl-(9CI) Note: These are typical frequency ranges for the specified functional groups.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Imidazole N-HStretch3100 - 3300Medium
Sulfonamide N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Benzimidazole C=N / C=CStretch1400 - 1650Medium-Strong
Sulfonamide S=OAsymmetric Stretch1330 - 1370Strong
Sulfonamide S=OSymmetric Stretch1160 - 1180Strong

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte with minimal fragmentation, allowing for the precise measurement of the molecular ion's mass-to-charge ratio (m/z).

For "Sulfamide, 1H-benzimidazol-2-yl-(9CI)" (molecular formula C₇H₇N₃O₂S), HRMS would be used to confirm its elemental formula by matching the experimentally measured accurate mass to the calculated theoretical mass. The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS) experiments could further be employed to induce fragmentation of the molecular ion, providing valuable structural information based on the observed fragment ions.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The benzimidazole ring system is a known chromophore that absorbs strongly in the UV region. The UV-Vis spectrum of "Sulfamide, 1H-benzimidazol-2-yl-(9CI)" in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show characteristic absorption maxima (λmax). These absorption bands are due to π→π* electronic transitions within the conjugated benzimidazole system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the ring. While not as structurally informative as NMR or MS, UV-Vis spectrophotometry is a simple, rapid, and sensitive method for quantitative analysis and for monitoring reactions.

Chromatographic Separation and Purity Determination Methods

Chromatographic methods are paramount for the separation of a target compound from starting materials, byproducts, and other impurities, as well as for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for assessing the purity of pharmaceutical compounds. These methods offer high resolution, speed, and sensitivity.

A reversed-phase HPLC or UHPLC method would typically be developed for "Sulfamide, 1H-benzimidazol-2-yl-(9CI)". In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water (containing additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated from more polar and less polar impurities, and its purity would be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set at one of the compound's absorption maxima. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the qualitative analysis of benzimidazole derivatives. It is instrumental in monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. derpharmachemica.com The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase (a solid adsorbent) and the mobile phase (a liquid solvent).

In the context of benzimidazole-sulfonamide compounds, TLC is typically performed on silica (B1680970) gel plates. ijpsm.comijcrt.org The choice of the mobile phase is critical and is determined by the polarity of the compound. A variety of solvent systems can be employed to achieve optimal separation. ijpsm.com For instance, mixtures of a non-polar solvent like n-hexane or benzene with a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) are commonly used. ijpsm.com The visualization of the separated spots on the TLC plate is often achieved under ultraviolet (UV) light or by using an iodine chamber. ijpsm.comakjournals.com

The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). The Rƒ value is a key parameter for compound identification and purity assessment. ijpsm.com A pure compound should ideally exhibit a single spot on the TLC plate.

Table 1: Representative TLC Systems for Benzimidazole Derivatives

Stationary Phase Mobile Phase (v/v) Visualization Method
Silica Gel G Ethyl Acetate: n-Hexane (6:4) Iodine Chamber
Silica Gel Chloroform: Methanol (9:1) UV Light

This table illustrates common TLC conditions used for the analysis of benzimidazole derivatives, as specific experimental data for "Sulfamide, 1H-benzimidazol-2-yl-(9CI)" is not detailed in the available literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like Sulfamide, 1H-benzimidazol-2-yl-(9CI). The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed chemical formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and correct elemental composition. researchgate.net

For Sulfamide, 1H-benzimidazol-2-yl-(9CI), with the chemical formula C₇H₈N₄O₂S, the theoretical elemental composition can be calculated as follows:

Table 2: Elemental Analysis Data for Sulfamide, 1H-benzimidazol-2-yl-(9CI) (C₇H₈N₄O₂S)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 39.61
Hydrogen H 1.01 8 8.08 3.80
Nitrogen N 14.01 4 56.04 26.42
Oxygen O 16.00 2 32.00 15.08
Sulfur S 32.07 1 32.07 15.11

| Total | | | | 212.26 | 100.00 |

This table presents the calculated theoretical elemental composition. Experimental values obtained for a synthesized pure sample are expected to align closely with these figures.

Other Physico-chemical Characterization Techniques

Beyond chromatographic and elemental analysis, other physico-chemical techniques provide deeper insights into the structural and electronic properties of benzimidazole derivatives.

Conductivity Measurements: Conductivity measurements are employed to determine the ability of a material to conduct electric current. For benzimidazole-containing compounds, this technique is particularly relevant for assessing their potential as proton conductors, which is a key property for applications in fuel cell membranes. psu.eduacs.org The proton conductivity of benzimidazole derivatives often arises from the presence of N-H protons in the imidazole ring, which can participate in hydrogen bonding networks, facilitating proton hopping. psu.eduacs.org

Conductivity is typically measured using electrochemical impedance spectroscopy (EIS). The data can reveal the mechanism of charge transport and its dependence on factors like temperature and humidity. researchgate.net For example, some benzimidazole compounds exhibit an increase in proton conductivity with rising temperature, following the Arrhenius law. researchgate.netpsu.edu

Table 3: Illustrative Conductivity Data for Benzimidazole-Based Materials

Compound Type Temperature (°C) Proton Conductivity (S/cm)
Benzimidazole Liquid Crystal 173 4.4 x 10⁻⁵
PVPA-Benzimidazole Blend 150 ~10⁻³

This table provides examples of proton conductivity values reported for different types of materials incorporating benzimidazole moieties to illustrate the range of conductivities that can be achieved. PBI-COF refers to a benzimidazole-linked covalent organic framework, and PVPA is poly(vinylphosphonic acid). researchgate.netpsu.eduacs.org

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic properties of a compound. This technique is particularly important for characterizing metal complexes of benzimidazole ligands. scientific.netresearchgate.net The magnetic moment of a complex, calculated from magnetic susceptibility data, provides information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. nih.govrsc.org

For instance, Co(III) complexes of benzimidazole derivatives are typically diamagnetic, while Cu(II) complexes are paramagnetic. nih.gov The measurements can also reveal the nature of magnetic coupling (ferromagnetic or antiferromagnetic) in polynuclear complexes. rsc.org

Table 4: Representative Magnetic Moment Data for Metal Complexes of Benzimidazole Derivatives

Metal Complex Metal Ion Magnetic Moment (B.M.) Magnetic Property
Cu(II) Complex Cu(II) 1.87–1.89 Paramagnetic
Co(III) Complex Co(III) - Diamagnetic
[CoL(MeOH)]₂ Co(II) - Antiferromagnetic Coupling

This table presents typical magnetic properties observed for metal complexes of benzimidazole-derived ligands. The magnetic moment is given in Bohr magnetons (B.M.). L represents a benzimidazole-derived ligand and phen is phenanthroline. nih.govrsc.org While Sulfamide, 1H-benzimidazol-2-yl-(9CI) itself is an organic molecule and expected to be diamagnetic, this technique is crucial for characterizing its potential metal complexes.

Future Research Perspectives and Translational Potential

Rational Design and Synthesis of Next-Generation 1H-Benzimidazol-2-yl Sulfamide (B24259) Analogues

Future research will heavily focus on the rational design and synthesis of new analogues to optimize potency, selectivity, and pharmacokinetic profiles. Strategies such as isosteric replacement and molecular hybridization are expected to be pivotal. For instance, isosteric replacement of the sulfonyl group in benzimidazole (B57391) derivatives has been explored to design novel angiotensin II receptor antagonists. nih.gov This approach could be applied to the 1H-benzimidazol-2-yl sulfamide scaffold to fine-tune its interaction with specific biological targets.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, offers another promising avenue. researchgate.net For example, hybrid compounds linking phenyltriazole and sulfonamide moieties have been designed as dual-target agents against resistant bacteria. nih.gov Similarly, creating hybrids of 1H-benzimidazol-2-yl sulfamide with other bioactive heterocycles like pyrazole, quinolinone, or coumarin (B35378) could yield compounds with synergistic or novel therapeutic activities. researchgate.netnih.govresearchgate.net

The synthesis of these next-generation analogues will build upon established and emerging methodologies for benzimidazole construction. organic-chemistry.org This includes classical condensation reactions of o-phenylenediamines with various carbonyl compounds, as well as more modern, efficient protocols. nih.gov For example, a variety of novel 1H-benzimidazol-2-yl hydrazones have been synthesized via condensation reactions, demonstrating the scaffold's versatility for creating diverse chemical libraries. nih.govresearchgate.net

Design StrategyExample ApplicationPotential Outcome for 1H-Benzimidazol-2-yl Sulfamide
Isosteric Replacement Designing angiotensin II antagonists by replacing a nitro group with a sulfonyl group. nih.govEnhanced binding affinity and selectivity for specific enzymes or receptors.
Molecular Hybridization Creating phenyltriazole-sulfonamide hybrids for dual antimicrobial action. nih.govDevelopment of multi-target agents for complex diseases like cancer or infections.
Scaffold Decoration Synthesizing diverse hydrazone derivatives from the core benzimidazole structure. nih.govGeneration of large libraries for screening against various biological targets.

Exploration of Novel Biological Targets and Therapeutic Applications

The benzimidazole scaffold is known for an exceptionally broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. researchgate.netnih.gov Future research will aim to identify novel biological targets for 1H-benzimidazol-2-yl sulfamide analogues, thereby expanding their therapeutic applications.

Initial studies show that benzimidazole sulfonamides can act as potent inhibitors of enzymes like carbonic anhydrase, which is a target for glaucoma and epilepsy treatment. There is significant potential to discover inhibitors for other enzyme classes. For instance, novel benzimidazole derivatives have been investigated as urease inhibitors. nih.gov Given that the sulfonyl moiety is present in many antibacterial drugs, there is a strong rationale for exploring these compounds against emerging drug-resistant bacterial strains. nih.govresearchgate.net

In oncology, benzimidazoles can interfere with cancer progression through various mechanisms, and their structural similarity to nucleosides allows them to interact with multiple drug targets. nih.gov Research has identified benzimidazole-based compounds as selective inhibitors of kinases like FLT3, which is implicated in acute myeloid leukemia. nih.gov The development of 1H-benzimidazol-2-yl sulfamide analogues as potent and selective kinase inhibitors represents a significant translational opportunity. Further investigation into their effects on targets related to neurodegenerative diseases, such as Alzheimer's, or metabolic disorders is also warranted. nih.gov

Potential Therapeutic AreaKnown Benzimidazole TargetsFuture Exploration for Sulfamide Analogues
Infectious Diseases Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, various bacterial enzymes. Targeting drug-resistant bacterial strains (e.g., MRSA), fungal pathogens, and viruses. nih.gov
Oncology Receptor tyrosine kinases (e.g., FLT3), tubulin polymerization, various enzymes. nih.govnih.govnih.govDevelopment of selective inhibitors for kinases, cell cycle proteins, and angiogenesis pathways.
Neurological Disorders Carbonic anhydrase. Targeting enzymes and receptors involved in epilepsy, glaucoma, and neurodegenerative diseases.
Inflammatory Diseases Cyclooxygenase (COX), 5-lipoxygenase activating protein. researchgate.netModulation of inflammatory pathways in conditions like rheumatoid arthritis. nih.gov

Integration of High-Throughput Screening and Advanced Synthetic Technologies (e.g., C-H Activation)

To accelerate the discovery of new therapeutic agents, future research must integrate high-throughput screening (HTS) with advanced synthetic methods. HTS allows for the rapid assessment of large chemical libraries against specific biological targets. msu.eduoregonstate.edu Cell-based HTS of a diversity library, for example, successfully identified a benzimidazole scaffold as a selective inhibitor for the FLT3 receptor tyrosine kinase. nih.gov Applying HTS to libraries of novel 1H-benzimidazol-2-yl sulfamide analogues will be crucial for identifying lead compounds for various diseases.

On the synthesis front, advanced technologies like C-H activation are revolutionizing the construction of complex molecules. researchgate.net Transition-metal-catalyzed C-H functionalization provides an efficient and atom-economical way to synthesize and modify benzimidazole frameworks, often under milder conditions than traditional methods. acs.org Rhodium(III) and Ruthenium(II)-catalyzed C-H activation/annulation reactions have been explored to create fused and spirocyclic benzimidazole systems. nih.govacs.org The integration of C-H activation will enable the creation of structurally novel and complex 1H-benzimidazol-2-yl sulfamide analogues that are not easily accessible through conventional synthesis, thereby expanding the chemical space for drug discovery.

Development of Multi-Targeting Agents for Complex Pathologies

Complex diseases such as cancer, neurodegenerative disorders, and chronic infections often involve multiple biological pathways. This complexity has driven a shift towards developing multi-targeting agents that can modulate several targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. researchgate.net

The 1H-benzimidazol-2-yl sulfamide scaffold is an excellent platform for designing such multi-target drugs. The benzimidazole core can be functionalized to interact with one target, while the sulfamide portion and other substituents can be modified to engage a second or third target. For instance, a 2-anilino-4-(benzimidazol-2-yl)-pyrimidine scaffold has been explored for its antiproliferative activity across several cancer cell lines, indicating its potential to interact with multiple cellular targets. researchgate.net Similarly, combining the antibacterial properties of sulfonamides with another pharmacophore on the benzimidazole ring could lead to potent dual-action agents against resistant pathogens. nih.gov Future research will focus on the rational design of these multi-targeting compounds, guided by computational modeling and a deep understanding of the pathophysiology of complex diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing Sulfamide, 1H-benzimidazol-2-yl-(9CI) derivatives?

A solvent-free reductive amination approach is effective for synthesizing structurally related sulfamide derivatives. Key steps include:

  • Reacting intermediates (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide) with aldehydes under reflux in absolute alcohol.
  • Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3 ratio).
  • Isolating products by quenching in ice water to precipitate solids .
  • Purification via recrystallization or column chromatography to ensure purity.

Q. What safety protocols are critical when handling sulfamide derivatives in the lab?

General safety measures for sulfonamides include:

  • PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin contact (GHS Category 1A/1B skin sensitizers) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Emergency procedures : Immediate eye/skin rinsing with water and medical consultation for allergic reactions .

Q. Which analytical techniques are essential for characterizing Sulfamide, 1H-benzimidazol-2-yl-(9CI)?

Core methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and substituent positions.
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonamide S=O stretches).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of Sulfamide, 1H-benzimidazol-2-yl-(9CI)?

SHELX programs enable robust structure determination:

  • SHELXD : For phase problem resolution via direct methods, suitable for small-molecule crystals .
  • SHELXL : Refinement of atomic coordinates and thermal parameters against high-resolution data. Key parameters include R-factors (<5% for high-quality data) and electron density maps .
  • Twinned data handling : Use SHELXL’s twin-law options for resolving overlapping reflections in complex crystals .

Q. What methodological frameworks are used to analyze hydrogen-bonding networks in sulfamide crystals?

Graph set analysis (GSA) is critical for mapping hydrogen-bond patterns:

  • Etter’s rules : Classify bonds into motifs (e.g., chains, rings) based on donor/acceptor connectivity .
  • Topological descriptors : Quantify interactions using graph theory (e.g., node-edge diagrams for molecular packing) .
  • Synthons : Identify recurring intermolecular motifs to predict crystal engineering outcomes .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

A systematic validation approach is recommended:

  • Cross-validation : Compare NMR/IR functional group data with X-ray-derived bond lengths/angles .
  • Factorial design : Test variables (e.g., solvent polarity, temperature) to isolate artifacts in spectral or diffraction data .
  • Theoretical alignment : Use density functional theory (DFT) to simulate spectra and reconcile discrepancies with experimental results .

Q. What role do theoretical frameworks play in designing sulfamide-related experiments?

Theoretical foundations guide hypothesis-driven research:

  • Conceptual frameworks : Link synthesis pathways to supramolecular chemistry principles (e.g., self-assembly via hydrogen bonds) .
  • Mechanistic studies : Apply transition-state theory to optimize reaction conditions (e.g., solvent effects on activation energy) .
  • Structure-activity relationships (SAR) : Corrogate crystallographic data with computational models to predict bioactivity .

Q. How can factorial design optimize reaction conditions for sulfamide derivatives?

Factorial experiments efficiently screen parameters:

  • Variable selection : Include factors like temperature, catalyst loading, and solvent polarity .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield/purity.
  • Validation : Replicate optimal conditions in triplicate to confirm reproducibility .

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